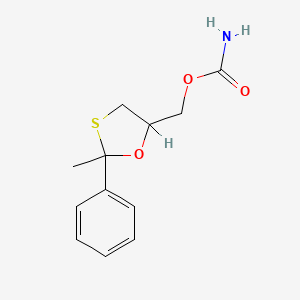
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is an organic compound with a unique structure that includes an oxathiolane ring, a phenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate typically involves the reaction of 2-methyl-2-phenyl-1,3-oxathiolane with methanol and a carbamoylating agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-benzyl-1,3-oxathiolane: Similar structure but with a benzyl group instead of a phenyl group.
2-Methyl-2-(4-isopropylphenyl)-1,3-oxathiolane-5-methanol carbamate: Contains an isopropyl group on the phenyl ring.
Uniqueness
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24606-90-4 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(2-methyl-2-phenyl-1,3-oxathiolan-5-yl)methyl carbamate |
InChI |
InChI=1S/C12H15NO3S/c1-12(9-5-3-2-4-6-9)16-10(8-17-12)7-15-11(13)14/h2-6,10H,7-8H2,1H3,(H2,13,14) |
InChI Key |
LXDBZXKZNYQYON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(CS1)COC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


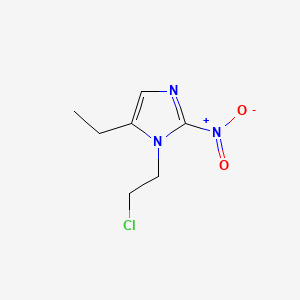
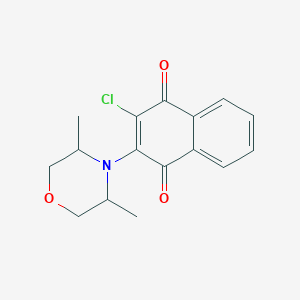

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
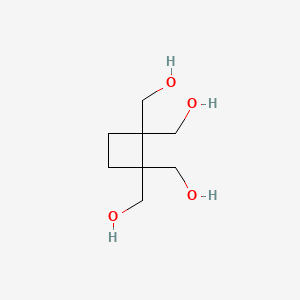
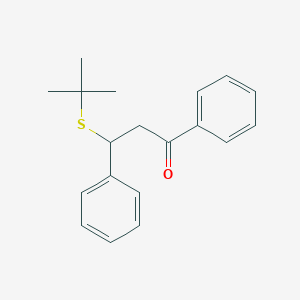
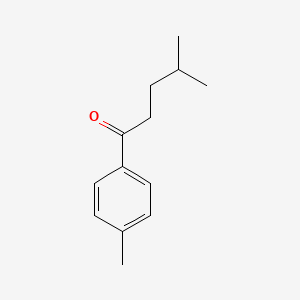

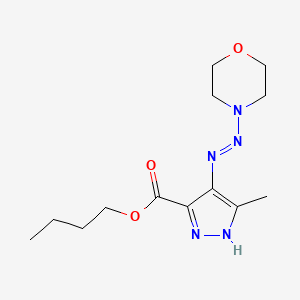
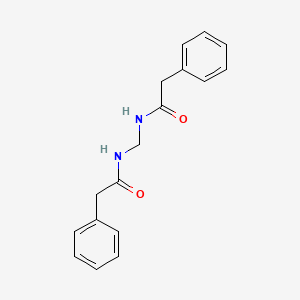
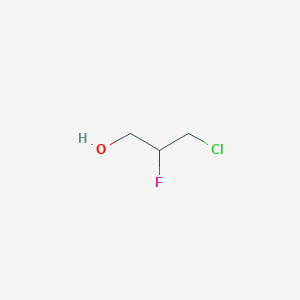
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
